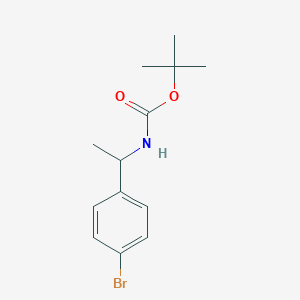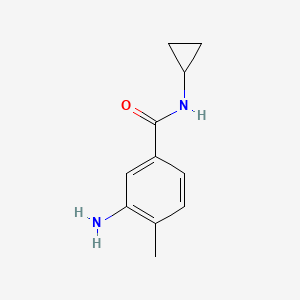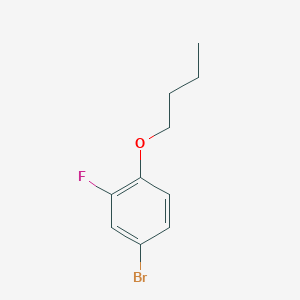
4-溴-1-丁氧基-2-氟苯
描述
“4-Bromo-1-butoxy-2-fluorobenzene” is a chemical compound with the CAS Number: 54509-63-6 . It has a molecular weight of 247.11 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-1-butoxy-2-fluorobenzene . The InChI code for this compound is 1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-1-butoxy-2-fluorobenzene” are not detailed in the searched resources, similar compounds like 4-Bromofluorobenzene are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
科学研究应用
-
Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 4-Bromofluorobenzene is a standard substrate for cross-coupling reactions .
- Method : It forms a Grignard reagent, which is used in the synthesis of 4-fluorophenyl containing compounds .
- Results : This method is often used in the synthesis of pesticides such as Flusilazole .
-
Synthesis of Anti-Inflammatory Agents
- Field : Medicinal Chemistry
- Application : 4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of anti-inflammatory agents .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
安全和危害
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
属性
IUPAC Name |
4-bromo-1-butoxy-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNAZASEERQBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476872 | |
| Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-butoxy-2-fluorobenzene | |
CAS RN |
54509-63-6 | |
| Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

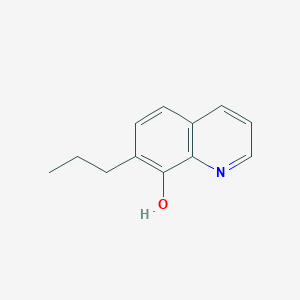
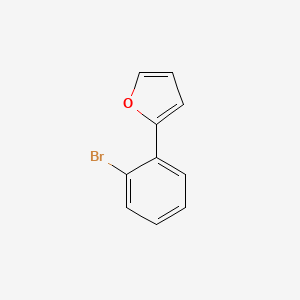
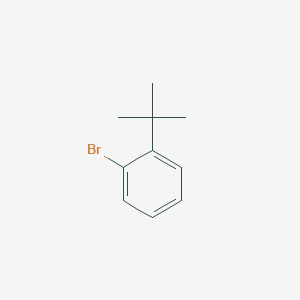
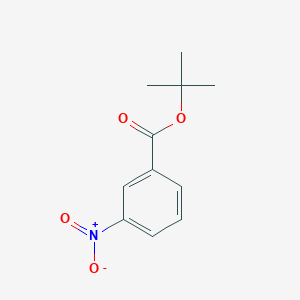
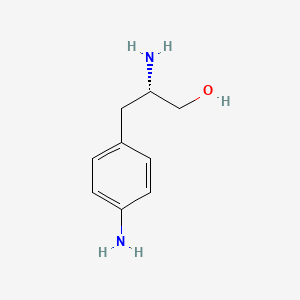
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)
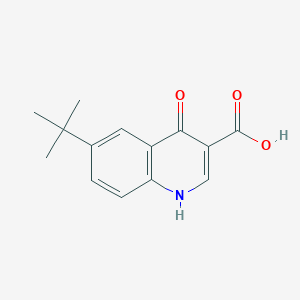
![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)
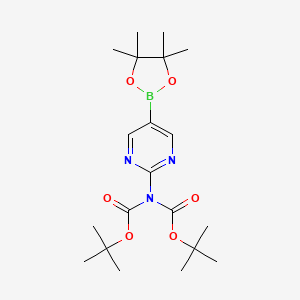
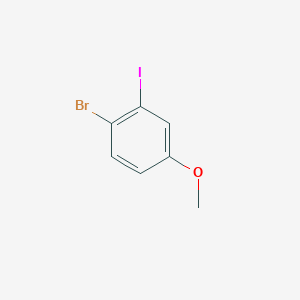
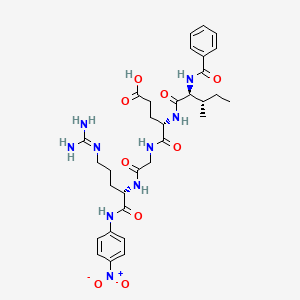
![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)
